(S)-Norreticuline
(S)-Norreticuline
(S)-norreticuline is a norreticuline. It has a role as an EC 2.1.1.116 [3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase] inhibitor. It is a conjugate base of a (S)-norreticuline(1+). It is an enantiomer of a (R)-norreticuline.
Brand Name:
Vulcanchem
CAS No.:
4781-58-2
VCID:
VC0119251
InChI:
InChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3/t14-/m0/s1
SMILES:
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O
Molecular Formula:
C18H21NO4
Molecular Weight:
315.4 g/mol
(S)-Norreticuline
CAS No.: 4781-58-2
Reference Standards
VCID: VC0119251
Molecular Formula: C18H21NO4
Molecular Weight: 315.4 g/mol
CAS No. | 4781-58-2 |
---|---|
Product Name | (S)-Norreticuline |
Molecular Formula | C18H21NO4 |
Molecular Weight | 315.4 g/mol |
IUPAC Name | (1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
Standard InChI | InChI=1S/C18H21NO4/c1-22-17-4-3-11(8-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3/t14-/m0/s1 |
Standard InChIKey | FVEMXQCEJGGXJB-AWEZNQCLSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)O)O |
SMILES | COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O |
Canonical SMILES | COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O)O |
Description | (S)-norreticuline is a norreticuline. It has a role as an EC 2.1.1.116 [3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase] inhibitor. It is a conjugate base of a (S)-norreticuline(1+). It is an enantiomer of a (R)-norreticuline. |
Synonyms | (1S)-1,2,3,4-tetrahydro-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-7-isoquinolinol; 2-Demethylreticuline; (-)-(S)-N-Norreticuline; (-)-Norreticuline; (S)-Norreticuline; Norreticuline; (-)-Norreticuline; |
PubChem Compound | 441069 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume